molecular formula C5H11Cl2N B587844 3-Chloro-piperidine hydrochloride CAS No. 148096-22-4

3-Chloro-piperidine hydrochloride

Cat. No.: B587844
CAS No.: 148096-22-4
M. Wt: 156.05
InChI Key: JRYUBMVOWCUQBT-UHFFFAOYSA-N
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Description

3-Chloro-piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine, and the addition of a chlorine atom at the third position enhances its reactivity and potential applications. This compound is often used in various chemical syntheses and has significant importance in pharmaceutical research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-piperidine hydrochloride typically involves the chlorination of piperidine. One common method is the reaction of piperidine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and scalability. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-piperidine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.

    Oxidation and Reduction Reactions: The piperidine ring can be oxidized to form piperidones or reduced to form piperidines with different substituents.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and sodium thiolate (NaSR) for thiol substitution.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products Formed:

    Substitution Products: Various substituted piperidines depending on the nucleophile used.

    Oxidation Products: Piperidones and other oxidized derivatives.

    Reduction Products: Reduced piperidines with different substituents.

Scientific Research Applications

3-Chloro-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the development of drugs targeting neurological disorders, cancer, and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    Piperidine: The parent compound without the chlorine substitution.

    4-Chloro-piperidine: A similar compound with the chlorine atom at the fourth position.

    Piperidine Hydrochloride: The hydrochloride salt of piperidine without any substitution.

Uniqueness: 3-Chloro-piperidine hydrochloride is unique due to the presence of the chlorine atom at the third position, which significantly alters its chemical reactivity and biological activity compared to its analogs. This substitution can enhance its utility in specific synthetic and medicinal applications, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-chloropiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClN.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYUBMVOWCUQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694807
Record name 3-Chloropiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148096-22-4
Record name 3-Chloropiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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